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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges in delivering 6,7-Dihydroxyflavone (also known as 7,8-Dihydroxyflavone or 7,8-

DHF) across the blood-brain barrier (BBB).

I. Frequently Asked Questions (FAQs)
1. Why is it difficult for 6,7-Dihydroxyflavone to cross the blood-brain barrier?

The poor BBB penetration of 6,7-Dihydroxyflavone is primarily due to its physicochemical

properties. Flavonoids, in general, face challenges in crossing the BBB.[1][2][3][4][5] Factors

contributing to this difficulty for 6,7-Dihydroxyflavone include its low lipophilicity and potential

recognition by efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively

pump the compound back into the bloodstream.[5]

2. What are the most promising strategies to enhance the BBB penetration of 6,7-
Dihydroxyflavone?

Current research focuses on three main strategies:

Nanoparticle Encapsulation: Encapsulating 6,7-Dihydroxyflavone in lipid-based (e.g.,

liposomes) or polymer-based (e.g., PLGA) nanoparticles can protect it from degradation,

improve its solubility, and facilitate its transport across the BBB.[6][7][8]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b191085?utm_src=pdf-interest
https://www.benchchem.com/product/b191085?utm_src=pdf-body
https://www.benchchem.com/product/b191085?utm_src=pdf-body
https://www.benchchem.com/product/b191085?utm_src=pdf-body
https://www.researchgate.net/publication/10851622_Interaction_between_flavonoids_and_the_blood-brain_barrier_In_vitro_studies
https://pubmed.ncbi.nlm.nih.gov/12641740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259921/
https://www.researchgate.net/publication/8685338_Flavonoid_permeability_across_an_in_situ_model_of_the_blood-brain_barrier_vol_36_pg_592_2004
https://pubmed.ncbi.nlm.nih.gov/14980703/
https://www.benchchem.com/product/b191085?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14980703/
https://www.benchchem.com/product/b191085?utm_src=pdf-body
https://www.benchchem.com/product/b191085?utm_src=pdf-body
https://www.benchchem.com/product/b191085?utm_src=pdf-body
https://www.labroots.com/trending/drug-discovery-and-development/24018/flavonoid-delivery-using-nanoparticles-currently-route
https://pmc.ncbi.nlm.nih.gov/articles/PMC10453850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prodrug Synthesis: Modifying the chemical structure of 6,7-Dihydroxyflavone to create a

more lipophilic prodrug can enhance its ability to passively diffuse across the BBB. Once in

the brain, the prodrug is metabolized back to the active 6,7-Dihydroxyflavone.[9][10][11]

Inhibition of Efflux Pumps: Co-administration of 6,7-Dihydroxyflavone with inhibitors of P-

glycoprotein and other efflux transporters can increase its brain concentration by preventing

it from being pumped out of the endothelial cells of the BBB.[5]

3. What in vitro models are suitable for assessing the BBB permeability of 6,7-
Dihydroxyflavone formulations?

The most common in vitro model is the Transwell assay, which utilizes a semi-permeable

membrane to separate two chambers, mimicking the blood and brain compartments.[1][2][3]

Brain endothelial cells are cultured on the membrane, and the passage of the 6,7-
Dihydroxyflavone formulation from the apical (blood) to the basolateral (brain) side is

measured. Co-culture models that include other cell types of the neurovascular unit, such as

astrocytes and pericytes, can provide a more physiologically relevant environment.[1][3]

4. How does 6,7-Dihydroxyflavone exert its neuroprotective effects once it crosses the BBB?

6,7-Dihydroxyflavone is a potent agonist of the Tropomyosin receptor kinase B (TrkB), the

primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[12][13] By activating TrkB, it

mimics the effects of BDNF, triggering downstream signaling pathways that promote neuronal

survival, growth, and synaptic plasticity.[12][13]

II. Troubleshooting Guides
This section provides solutions to common problems encountered during the development and

evaluation of 6,7-Dihydroxyflavone delivery systems.
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Problem Potential Cause(s) Troubleshooting Suggestions

Low encapsulation efficiency of

6,7-Dihydroxyflavone in

liposomes.

- Inappropriate drug-to-lipid

ratio.- Poor affinity of the

flavonoid for the lipid bilayer.-

Suboptimal hydration or

sonication parameters.

- Optimize the drug-to-lipid

molar ratio; start with an

excess of lipids and

incrementally increase the 6,7-

dihydroxyflavone

concentration.[14][15][16]-

Select lipids that favor the

encapsulation of flavonoids.

The inclusion of cholesterol

can modulate membrane

rigidity and improve drug

retention.[17]- Ensure the

hydration temperature is above

the phase transition

temperature of the lipids.[18]-

Optimize sonication time and

power to achieve the desired

vesicle size without degrading

the drug.[18]

Low encapsulation efficiency of

6,7-Dihydroxyflavone in PLGA

nanoparticles.

- Rapid partitioning of the drug

into the external aqueous

phase during solvent

evaporation.- Poor solubility of

6,7-Dihydroxyflavone in the

chosen organic solvent.

- Modify the standard

emulsification-solvent

evaporation method. For

instance, using a mixture of

organic solvents or adjusting

the pH of the aqueous phase

can improve encapsulation.-

Select a polymer with a

composition that has a higher

affinity for 6,7-

Dihydroxyflavone.- Consider

using a nanoprecipitation

method, which can be simpler

and more efficient for some

hydrophobic drugs.[19]
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Poor stability of flavonoid-

loaded nanoparticles

(aggregation, drug leakage).

- Unfavorable zeta potential.-

Incompatible polymer/lipid and

drug characteristics.- Harsh

environmental conditions (pH,

temperature).

- Aim for a zeta potential of at

least ±30 mV for electrostatic

stabilization.- Incorporate

PEGylated lipids or polymers

to provide steric hindrance and

prevent aggregation.- Evaluate

the stability of the formulation

at different pH values and

temperatures to determine

optimal storage conditions.

B. In Vitro BBB Permeability Studies (Transwell Assay)
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Problem Potential Cause(s) Troubleshooting Suggestions

Inconsistent Trans-Endothelial

Electrical Resistance (TEER)

values.

- Temperature fluctuations.-

Improper electrode

placement.- Variation in cell

seeding density.-

Contamination.

- Allow the Transwell plates to

equilibrate to room

temperature for at least 20

minutes before measuring

TEER.[12]- Ensure consistent

placement of the electrodes in

each well.- Maintain a

consistent cell seeding density

and passage number for your

endothelial cells.- Regularly

check for contamination in your

cell cultures.

Low TEER values, indicating a

leaky barrier.

- Incomplete cell monolayer

formation.- Suboptimal cell

culture conditions.- Use of a

cell line with inherently low

TEER.

- Allow sufficient time for the

endothelial cells to form a

confluent monolayer (typically

5-7 days).- Consider co-

culturing with astrocytes or

pericytes to enhance tight

junction formation and

increase TEER.- Use primary

brain endothelial cells or iPSC-

derived brain microvascular

endothelial cells, which

generally exhibit higher TEER

values than immortalized cell

lines.

High variability in permeability

data.

- Inconsistent sampling times.-

Analytical method not sensitive

enough.- Adsorption of the

compound to the plate or

membrane.

- Adhere strictly to the planned

sampling time points.- Validate

your analytical method (e.g.,

HPLC-MS/MS) for sensitivity,

linearity, and reproducibility in

the presence of cell culture

media.[20][21]- Perform a

recovery study to assess for

non-specific binding of your
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6,7-dihydroxyflavone

formulation to the experimental

apparatus.

III. Quantitative Data Summary
The following tables summarize key quantitative data from studies on 6,7-Dihydroxyflavone
delivery.

Table 1: Pharmacokinetic Parameters of 6,7-Dihydroxyflavone and its Prodrug (R13) in Mice

Compoun
d

Administr
ation
Route

Dose
(mg/kg)

Cmax
(Plasma,
ng/mL)

Tmax
(Plasma,
h)

Cmax
(Brain,
ng/g)

Tmax
(Brain, h)

6,7-

Dihydroxyfl

avone

Oral 50 - - ~52 ~0.17

Prodrug

R13
Oral 72.5

56 (as 7,8-

DHF)
2

46 (as 7,8-

DHF)
4

Data adapted from studies on 7,8-Dihydroxyflavone.[22][23]

Table 2: Physicochemical Properties of Flavonoid-Loaded Nanoparticles (Examples)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b191085?utm_src=pdf-body
https://www.benchchem.com/product/b191085?utm_src=pdf-body
https://www.researchgate.net/figure/n-vivo-pharmacokinetic-profiling-study-of-7-8-DHF-Concentration-time-profiles-of-7-8-DHF_fig3_235749404
https://pmc.ncbi.nlm.nih.gov/articles/PMC5777001/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flavonoid
Nanoparticl
e Type

Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Quercetin

Liposomes

(DPPC:Chole

sterol)

150-250 < 0.3 -15 to -25 60-80

Rutin

Bovine

Serum

Albumin

Nanoparticles

~200 ~0.2 -20 to -30 ~32

Naringin
PLGA

Nanoparticles
~137 < 0.2 -10 to -20 > 70

These are representative values for similar flavonoids and may vary depending on the specific

formulation parameters.[24][25][26]

IV. Experimental Protocols
A. Preparation of 6,7-Dihydroxyflavone Loaded
Liposomes (Thin-Film Hydration Method)
This protocol is a general guideline and should be optimized for your specific experimental

needs.

Lipid Film Formation:

Dissolve 6,7-Dihydroxyflavone and lipids (e.g., dipalmitoylphosphatidylcholine (DPPC)

and cholesterol in a 10:1 molar ratio) in a suitable organic solvent (e.g., a mixture of

chloroform and methanol).[18]

Use a rotary evaporator to remove the organic solvent under reduced pressure at a

temperature above the lipid phase transition temperature (e.g., 40°C), creating a thin,

uniform lipid film on the inner surface of a round-bottom flask.[18][24]
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Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[18]

Hydration:

Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline,

pH 7.4) by vortexing or gentle agitation.[18][24] The final lipid concentration should be

determined based on your desired formulation.

Size Reduction:

To obtain unilamellar vesicles of a defined size, subject the liposome suspension to probe

sonication on ice or extrusion through polycarbonate membranes of a specific pore size

(e.g., 100 nm).[18]

Purification:

Remove unencapsulated 6,7-Dihydroxyflavone by ultracentrifugation, size exclusion

chromatography, or dialysis.[16]

Characterization:

Determine the particle size, polydispersity index, and zeta potential using dynamic light

scattering (DLS).

Quantify the encapsulated 6,7-Dihydroxyflavone using a validated analytical method

(e.g., HPLC) after lysing the liposomes with a suitable solvent (e.g., methanol) to calculate

the encapsulation efficiency.

B. In Vitro BBB Permeability Assay (Transwell Model)
This protocol describes a general procedure for assessing the permeability of 6,7-
Dihydroxyflavone formulations across a brain endothelial cell monolayer.

Cell Seeding:

Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size) with a suitable

extracellular matrix protein (e.g., collagen).
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Seed brain endothelial cells (e.g., hCMEC/D3 or primary cells) onto the coated inserts at a

high density to ensure the formation of a confluent monolayer.

For co-culture models, seed astrocytes on the basolateral side of the insert or in the

bottom of the well.

Barrier Integrity Assessment:

Monitor the formation of a tight barrier by measuring the Trans-Endothelial Electrical

Resistance (TEER) daily using an EVOM™ voltohmmeter. The TEER should plateau at a

stable value before starting the permeability experiment.

Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow or fluorescein

isothiocyanate-dextran) can be measured to confirm barrier integrity.

Permeability Experiment:

Replace the medium in the apical and basolateral chambers with fresh, pre-warmed assay

buffer.

Add the 6,7-Dihydroxyflavone formulation to the apical (donor) chamber.

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the

basolateral (receiver) chamber.

Immediately after each sampling, replenish the basolateral chamber with an equal volume

of fresh assay buffer.

Quantification and Data Analysis:

Quantify the concentration of 6,7-Dihydroxyflavone in the collected samples using a

validated analytical method such as LC-MS/MS.[20][21]

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp

(cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver

chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in

the donor chamber.
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C. Quantification of 6,7-Dihydroxyflavone in Brain
Tissue by LC-MS/MS
This protocol provides a general workflow for the analysis of 6,7-Dihydroxyflavone in brain

tissue samples.

Sample Preparation:

Homogenize the brain tissue in a suitable buffer (e.g., PBS) on ice.

Perform a liquid-liquid or solid-phase extraction to isolate the 6,7-Dihydroxyflavone from

the brain homogenate. A common method is protein precipitation with a cold organic

solvent (e.g., acetonitrile) followed by centrifugation.[20][21]

Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute

the residue in the mobile phase.

LC-MS/MS Analysis:

Inject the prepared sample into an LC-MS/MS system.

Use a suitable C18 column for chromatographic separation.

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode

for sensitive and selective quantification of 6,7-Dihydroxyflavone and an internal

standard.[20][21]

Data Analysis:

Generate a standard curve using known concentrations of 6,7-Dihydroxyflavone spiked

into a blank brain matrix.

Quantify the concentration of 6,7-Dihydroxyflavone in the samples by interpolating their

peak area ratios (analyte/internal standard) against the standard curve.

V. Visualizations
A. Signaling Pathway
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Caption: 6,7-Dihydroxyflavone activates the TrkB receptor, initiating key signaling cascades.
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Caption: Workflow for developing and evaluating 6,7-DHF nanoparticles for brain delivery.
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Caption: Strategies to overcome the poor BBB penetration of 6,7-Dihydroxyflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Flavonoids and the CNS - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed
[pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b191085?utm_src=pdf-body-img
https://www.benchchem.com/product/b191085?utm_src=pdf-body
https://www.benchchem.com/product/b191085?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/10851622_Interaction_between_flavonoids_and_the_blood-brain_barrier_In_vitro_studies
https://pubmed.ncbi.nlm.nih.gov/12641740/
https://pubmed.ncbi.nlm.nih.gov/12641740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259921/
https://www.researchgate.net/publication/8685338_Flavonoid_permeability_across_an_in_situ_model_of_the_blood-brain_barrier_vol_36_pg_592_2004
https://pubmed.ncbi.nlm.nih.gov/14980703/
https://pubmed.ncbi.nlm.nih.gov/14980703/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And
Development [labroots.com]

7. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against
Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]

8. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine
Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

9. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC
[pmc.ncbi.nlm.nih.gov]

10. dspace.alquds.edu [dspace.alquds.edu]

11. mdpi.com [mdpi.com]

12. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from
the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

13. 7,8-Dihydroxyflavone, a Small Molecule TrkB Agonist, Improves Spatial Memory and
Increases Thin Spine Density in a Mouse Model of Alzheimer Disease-Like Neuronal Loss |
PLOS One [journals.plos.org]

14. semanticscholar.org [semanticscholar.org]

15. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]

16. researchgate.net [researchgate.net]

17. farmaciajournal.com [farmaciajournal.com]

18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with
Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

19. journals.unpad.ac.id [journals.unpad.ac.id]

20. Frontiers | Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-
ischemia related brain injury [frontiersin.org]

21. Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia
related brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

23. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating
Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

25. Frontiers | 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain
volume in wildtype mice [frontiersin.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.labroots.com/trending/drug-discovery-and-development/24018/flavonoid-delivery-using-nanoparticles-currently-route
https://www.labroots.com/trending/drug-discovery-and-development/24018/flavonoid-delivery-using-nanoparticles-currently-route
https://pmc.ncbi.nlm.nih.gov/articles/PMC10453850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10453850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245073/
https://dspace.alquds.edu/server/api/core/bitstreams/9ceae8ab-3ba0-4121-ba53-031bc261d0a4/content
https://www.mdpi.com/1420-3049/23/6/1289
https://pmc.ncbi.nlm.nih.gov/articles/PMC9881092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9881092/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0091453
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0091453
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0091453
https://www.semanticscholar.org/paper/The-significance-of-drug-to-lipid-ratio-to-the-of-Chountoulesi-Naziris/ad5038c69c6dcd23f4c37aab36f4e3a2e1e89b67
https://www.formulationbio.com/liposome/liposome-drug-lipid-ratio-study.html
https://www.researchgate.net/post/Very_low_encapsulation_efficiency_in_liposomes_what_could_be_going_wrong_and_how_to_optimize
https://farmaciajournal.com/wp-content/uploads/2015-01-art-05-Vlase_26-33.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234105/
https://journals.unpad.ac.id/idjp/article/download/40849/pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1508696/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1508696/full
https://pubmed.ncbi.nlm.nih.gov/39881861/
https://pubmed.ncbi.nlm.nih.gov/39881861/
https://www.researchgate.net/figure/n-vivo-pharmacokinetic-profiling-study-of-7-8-DHF-Concentration-time-profiles-of-7-8-DHF_fig3_235749404
https://pmc.ncbi.nlm.nih.gov/articles/PMC5777001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5777001/
https://www.researchgate.net/publication/279333461_Quercetin-loaded_liposomes_Formulation_optimization_through_a_D-optimal_experimental_design
https://www.frontiersin.org/journals/systems-neuroscience/articles/10.3389/fnsys.2023.1134594/full
https://www.frontiersin.org/journals/systems-neuroscience/articles/10.3389/fnsys.2023.1134594/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


26. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Overcoming Blood-Brain
Barrier Penetration of 6,7-Dihydroxyflavone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191085#overcoming-blood-brain-barrier-penetration-
of-6-7-dihydroxyflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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